3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine
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Overview
Description
3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring substituted with an ethenyl group attached to a 4-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine typically involves the reaction of 4-chlorobenzaldehyde with 1,2,4-benzotriazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the benzotriazine and the 4-chlorophenyl group. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzotriazine derivatives.
Substitution: Formation of substituted benzotriazine derivatives with various functional groups.
Scientific Research Applications
3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium: Similar structure but with a pyridinium ring instead of a benzotriazine ring.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Similar chlorophenyl group but different core structure.
N-[(2E)-3-(4-Chlorophenyl)prop-2-enyl]acetamide: Similar ethenyl linkage but different functional groups attached.
Uniqueness
3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-19-15/h1-10H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXQWWARCJDWFF-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N=N2)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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